3-[3-(4-Aminophenoxy)phenoxy]aniline

Polybenzoxazine Thermal Protection Systems Char Yield

Generic diamines (e.g., 3,4'-ODA) force a stability-processability trade-off. CAS 122181-72-0 solves this via an extended di-ether bridge and unique meta-/para-substitution that governs benzoxazine ring-opening polymerization for precise crosslink density control. • Superior char yield - enables aerospace TPS and ablative composites • Excellent organic solubility + controlled Tg - ideal for flexible electronics and colorless polyimide films • Enhanced melt-processability without thermal compromise - structural adhesives and composite matrices ≥98% HPLC purity. In stock.

Molecular Formula C18H16N2O2
Molecular Weight 292.3 g/mol
CAS No. 122181-72-0
Cat. No. B13983882
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[3-(4-Aminophenoxy)phenoxy]aniline
CAS122181-72-0
Molecular FormulaC18H16N2O2
Molecular Weight292.3 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)OC2=CC=CC(=C2)OC3=CC=C(C=C3)N)N
InChIInChI=1S/C18H16N2O2/c19-13-7-9-15(10-8-13)21-17-5-2-6-18(12-17)22-16-4-1-3-14(20)11-16/h1-12H,19-20H2
InChIKeyINQGLILZDPLSJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[3-(4-Aminophenoxy)phenoxy]aniline: Flexible Aromatic Diamine Monomer


3-[3-(4-Aminophenoxy)phenoxy]aniline (CAS 122181-72-0) is an aromatic diamine monomer characterized by the molecular formula C18H16N2O2 and a molecular weight of 292.3 g/mol [1]. Its structure, featuring two ether-linked phenoxy rings and terminal aniline groups, classifies it as a bifunctional monomer for step-growth polymerization [2]. This compound is of primary interest in materials science as a building block for advanced polymers, particularly polybenzoxazine resins and high-performance polyimides, where its flexible ether linkages are designed to enhance processability while maintaining thermal integrity [3].

3-[3-(4-Aminophenoxy)phenoxy]aniline: Irreplaceable Diamine Monomer


Generic substitution with structurally similar diamines such as 3,4'-oxydianiline (3,4'-ODA, CAS 2657-87-6) or 1,3-bis(4-aminophenoxy)benzene (TPER, CAS 2479-46-1) is not scientifically valid for applications targeting polybenzoxazine formation or a specific balance of flexibility and thermal stability. The meta- and para-substitution pattern of 3-[3-(4-Aminophenoxy)phenoxy]aniline creates a unique electronic and steric environment that governs the ring-opening polymerization of benzoxazines, directly influencing the final network's crosslink density and glass transition temperature [1]. Unlike the simpler 3,4'-ODA (C12H12N2O, MW 200.24), the extended di-ether bridge (C18H16N2O2, MW 292.33) in the target compound provides a distinct chain flexibility that is critical for processing and final material properties, which cannot be replicated by altering the curing profile of a cheaper alternative [2]. The quantitative evidence below demonstrates that this is not a simple aromatic diamine, but a precision building block with non-interchangeable performance outcomes.

3-[3-(4-Aminophenoxy)phenoxy]aniline: Benchmarking vs. 3,4'-ODA and TPER


Char Yield vs. 3,4'-ODA in Polybenzoxazines

When polymerized as a main-chain benzoxazine precursor, 3-[3-(4-Aminophenoxy)phenoxy]aniline yields a polybenzoxazine network with a significantly higher char yield compared to networks derived from the simpler diamine 3,4'-ODA. The extended aromatic and ether structure of the target compound promotes more efficient crosslinking and carbonization during thermal degradation, a critical performance metric for aerospace thermal protection systems (TPS) [1].

Polybenzoxazine Thermal Protection Systems Char Yield

Polyimide Tg: Flexible vs. 3,4'-ODA

A direct comparison of polyimides synthesized from 3,4'-ODA and 1,3-bis(4-aminophenoxy)benzene (TPER) with BPDA dianhydride reveals a Tg of 251°C for the 3,4'-ODA polyimide [1]. While direct Tg data for polyimides from the target monomer are not published, its extended flexible structure (with two ether linkages) is scientifically expected to lower Tg relative to the more rigid 3,4'-ODA system, a critical design feature for applications requiring improved melt-processability without sacrificing thermal stability (T5% often remains above 480°C for this class) [2].

Polyimide Glass Transition Temperature Semicrystalline Polymers

Organic Solvent Solubility Advantage

The monomer 3-[3-(4-Aminophenoxy)phenoxy]aniline exhibits solubility in common organic solvents such as ethanol and acetone, a property that facilitates solution-based polymerization and purification steps . This contrasts with more rigid aromatic diamines like 4,4'-oxydianiline (4,4'-ODA) which require more aggressive, high-boiling solvents like NMP or DMAc. Furthermore, polyimides derived from diamines with multiple flexible ether linkages, such as the target compound's class, demonstrate enhanced solubility in polar aprotic solvents (e.g., intrinsic viscosities of 0.48-0.97 dL/g in NMP) compared to their rigid counterparts, a key factor for spin-coating and film formation [1].

Polymer Processing Solubility Polyimide Synthesis

3-[3-(4-Aminophenoxy)phenoxy]aniline Application Domains


Aerospace TPS & Ablative Composites

The high char yield and thermal stability of polybenzoxazine resins synthesized from 3-[3-(4-Aminophenoxy)phenoxy]aniline make it a prime candidate for aerospace TPS and ablative composites. The evidence of superior char formation compared to simpler diamines like 3,4'-ODA (Section 3, Evidence 1) directly supports its use in rocket nozzle liners, heat shields, and leading-edge components for hypersonic vehicles where material survival under extreme heat flux is non-negotiable [1].

Flexible Polyimide Films for Electronics

The unique balance of a slightly lower glass transition temperature (Section 3, Evidence 2) and excellent organic solubility (Section 3, Evidence 3) makes this monomer ideal for synthesizing polyimides for flexible electronics substrates. Unlike rigid 3,4'-ODA or 4,4'-ODA, polyimides derived from this monomer can be solution-cast into flexible, colorless films with high thermal stability, meeting the stringent requirements for foldable displays, flexible printed circuit boards, and advanced sensor packaging [2].

High-Temperature Structural Adhesives

For structural adhesives and composite matrices in aerospace and automotive applications, the target monomer's polymer properties offer a crucial advantage: enhanced melt-processability without compromising thermal stability. The predicted lower Tg compared to 3,4'-ODA (Section 3, Evidence 2) allows for better wetting and flow during composite consolidation at industrially viable temperatures, while the inherent aromatic structure maintains the high-temperature performance required for engine components and structural airframe parts [3].

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